Ciclafrine

Description

Contextualization within Phenethylamine (B48288) Derivatives and Hemiaaminal Ethers

Ciclafrine is chemically classified as a substituted phenethylamine and belongs to the class of hemiaminal ethers. fishersci.ca The phenethylamine backbone is a fundamental structure found in many biologically active compounds, including neurotransmitters and various pharmaceutical agents. Hemiaaminal ethers, characterized by a carbon atom bonded to an oxygen atom, a nitrogen atom, and two other carbon atoms, represent a distinct functional group that can influence a compound's reactivity and interaction with biological systems.

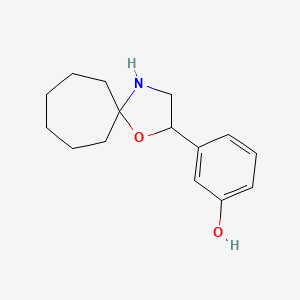

The chemical identifier for this compound is PubChem CID 193971, while its hydrochloride salt is identified as PubChem CID 193970. wikipedia.orgwikidata.org Its IUPAC name is 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol. fishersci.ca The compound exists as a racemic mixture. wikipedia.org

The fundamental chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₂ | fishersci.cawikipedia.org |

| Molar Mass | 247.338 g/mol | fishersci.cawikipedia.org |

| Stereochemistry | Racemic | wikipedia.org |

| IUPAC Name | 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol | fishersci.ca |

Historical Overview of this compound in Chemical and Pharmacological Research

Historically, this compound was investigated as a sympathomimetic and antihypotensive agent. fishersci.ca It was assigned developmental code names such as Go 3026A and W-43026A. fishersci.ca Despite its investigation, this compound was never introduced to the market. fishersci.ca

Its synthesis involves the reaction of norfenefrine (B1679915) with cycloheptanone (B156872). fishersci.ca This synthetic pathway highlights the chemical transformations explored in the development of such compounds. References to this compound appear in pharmacological dictionaries from the 1990s, and a patent (DE 2336746) related to its derivatives was published in 1975, indicating a period of active research and interest in the compound during the mid-to-late 20th century. fishersci.ca

Significance of this compound in Contemporary Medicinal Chemistry Research

In contemporary medicinal chemistry, compounds like this compound continue to be relevant for several reasons. Although specific detailed research findings on this compound's mechanism of action or biological pathways are not extensively documented in basic databases, it is recognized as a chemical compound involved in various life sciences and biology research studies. thegoodscentscompany.com

Medicinal chemistry broadly focuses on the design, development, and optimization of novel therapeutic agents. Research into compounds such as this compound contributes to this field by exploring their potential therapeutic applications, which can include antimicrobial, anti-inflammatory, or enzymatic inhibition properties. thegoodscentscompany.com Ongoing research endeavors often delve into the pharmacokinetics, pharmacodynamics, and toxicological profiles of such compounds to understand their interactions with biological systems and to identify potential benefits or risks. thegoodscentscompany.com The study of compounds that were not ultimately marketed, like this compound, can still provide valuable data for understanding structure-activity relationships and informing the design of future drug candidates.

Structure

3D Structure

Properties

CAS No. |

55694-98-9 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol |

InChI |

InChI=1S/C15H21NO2/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15/h5-7,10,14,16-17H,1-4,8-9,11H2 |

InChI Key |

AJNAKEPPGKJNKU-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |

Canonical SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ciclafrine

Established Synthetic Pathways for Ciclafrine

The primary established synthetic route for this compound involves a straightforward reaction between two precursor molecules.

This compound can be prepared through the reaction of norfenefrine (B1679915) with cycloheptanone (B156872) wikipedia.org. Norfenefrine, a sympathomimetic medication, is a substituted phenethylamine (B48288) derivative also known as 3,β-dihydroxyphenethylamine wikipedia.org. Cycloheptanone, a cyclic ketone, is utilized as a precursor in the synthesis of various pharmaceuticals fishersci.cawikipedia.org. This condensation reaction forms the core structure of this compound.

Key Reactants in this compound Synthesis

| Compound Name | PubChem CID |

| This compound | 193971 |

| Norfenefrine | 4538 |

| Cycloheptanone | 10400 |

Stereoselective Synthetic Approaches to this compound and its Analogues

While specific literature detailing stereoselective synthetic approaches solely for this compound or its direct analogues was not identified in the provided search results, the field of organic chemistry employs several advanced methodologies to achieve stereocontrol during synthesis. These methods are broadly applicable to chiral molecules and their derivatives.

Stereoselective synthesis aims to produce a desired stereoisomer (enantiomer or diastereomer) preferentially over others. Chiral auxiliaries are compounds temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a reaction numberanalytics.com. After the desired stereocenter is formed, the auxiliary is typically removed, leaving the chiral product numberanalytics.comresearchgate.net. This strategy relies on the auxiliary's inherent chirality to induce diastereoselectivity in the reaction pathway researchgate.netdomainex.co.uk.

Catalytic asymmetric synthesis, on the other hand, utilizes chiral catalysts to control the stereochemistry of a reaction domainex.co.ukrsc.org. These catalysts, often metal-based or organic molecules, facilitate the formation of one stereoisomer over another, even when starting from achiral precursors domainex.co.ukunimi.it. The development of new chiral catalysts and ligands is a continuous area of research, aiming for high enantiomeric excess and broader substrate scope domainex.co.ukrsc.org.

When a synthetic pathway yields a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are employed to separate the individual enantiomers jackwestin.commdpi.com. Enantiomers possess identical physical properties, making their direct separation challenging jackwestin.comsepscience.com. Common resolution methods include:

Diastereomer formation: Reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereomers jackwestin.comlibretexts.org. Diastereomers have different physical properties (e.g., melting point, solubility), allowing for their separation by conventional methods like crystallization or chromatography jackwestin.comlibretexts.org. Once separated, the original enantiomers can be regenerated from their diastereomeric forms jackwestin.comlibretexts.org.

Chiral chromatography: Utilizing stationary phases that are themselves chiral, allowing for differential interaction with the enantiomers and thus their separation jackwestin.commdpi.comsepscience.comchromatographyonline.com. This can be achieved through techniques like chiral column chromatography, gas chromatography, or supercritical fluid chromatography jackwestin.commdpi.com.

Kinetic resolution: Exploiting differences in reaction rates between enantiomers with a chiral reagent or catalyst, leading to the preferential consumption of one enantiomer mdpi.com.

Development of Chiral Auxiliaries and Catalytic Methods for Stereocontrol

Design and Synthesis of Novel this compound Derivatives and Congeners

Structural modifications are strategically introduced to a parent compound to explore the relationship between its chemical structure and its biological activity (Structure-Activity Relationship, SAR) mdpi.com. The goal is often to enhance desired molecular interactions with specific biological targets, such as receptors or enzymes mdpi.comnih.gov. This can involve:

Alteration of functional groups: Introducing, removing, or changing functional groups (e.g., hydroxyl, amino, alkyl groups) to modify polarity, hydrogen bonding capabilities, or steric hindrance mdpi.com.

Ring modifications: Expanding or contracting existing ring systems, or introducing new cyclic structures, to alter conformational flexibility and spatial arrangement nih.gov.

Isosteric replacements: Substituting atoms or groups with others that have similar size, shape, and electronic properties but different chemical characteristics google.com.

Chain extensions or truncations: Modifying the length of alkyl chains or linkers to optimize the distance between key pharmacophoric elements and their binding sites mdpi.com.

These modifications aim to fine-tune the compound's shape, electronic distribution, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) to achieve a more favorable fit within a target's binding pocket, leading to enhanced molecular interactions and potentially improved efficacy or selectivity nih.govgoogle.com. While general principles of structural modification are well-established for drug design mpdkrc.edu.intheswissbay.ch, specific examples of novel this compound derivatives designed for enhanced molecular interactions were not detailed in the provided search results.

Synthetic Strategies for Functionalization and Prodrug Development

Functionalization in organic synthesis refers to the modification of a molecule by introducing or altering functional groups. This process is crucial for tuning the chemical and physical properties of a compound, such as solubility, stability, and reactivity, which can in turn influence its biological activity and pharmacokinetic profile metabolomicsworkbench.orgthegoodscentscompany.com. For a compound like this compound, functionalization could involve reactions at the phenolic hydroxyl group, the amine nitrogen, or the spirocyclic system, to explore new derivatives with potentially improved characteristics. While specific examples of functionalization strategies for this compound are not extensively detailed in publicly available literature, the general principles of organic synthesis would apply.

Prodrug development is a strategic approach in medicinal chemistry where a pharmacologically inactive compound (the prodrug) is designed to undergo a chemical transformation within the body to release the active parent drug wikipedia.orgnih.gov. This strategy is employed to overcome various limitations of the parent drug, including poor aqueous solubility, inadequate bioavailability, inefficient delivery to target sites, or rapid elimination thegoodscentscompany.comwikipedia.orgnih.gov. Common prodrug approaches involve the reversible attachment of promoieties, often through ester linkages, which can be cleaved by enzymes (e.g., esterases) or other biological processes in vivo nih.govontosight.ai. For this compound, if it were to face challenges such as low oral bioavailability or poor solubility, prodrug strategies could be explored. For instance, modifying the phenolic hydroxyl group or the amine group with cleavable functionalities could yield prodrugs that release this compound upon metabolism. This approach has been successfully applied to numerous pharmaceutical agents to enhance their therapeutic utility thegoodscentscompany.comwikipedia.orgontosight.ai.

Impurity Profiling and Process Chemistry in this compound Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, involving the identification, quantification, and characterization of impurities present in a drug substance. These impurities can originate from various sources, including starting materials, reagents, intermediates, by-products of the synthesis reaction, degradation products, or residual solvents. The presence of impurities, even in trace amounts, can impact the quality, stability, and safety of the final drug product. For this compound synthesis, a comprehensive impurity profile would be established to ensure the purity and consistency of the manufactured compound. Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are routinely employed for this purpose.

Process chemistry, also known as chemical process development, focuses on optimizing synthetic routes for the efficient, safe, and scalable production of chemical compounds, particularly active pharmaceutical ingredients (APIs). In the context of this compound synthesis, process chemistry would involve:

Route Selection: Choosing the most efficient and cost-effective synthetic pathway, considering factors like raw material availability, reaction conditions, and potential for by-product formation.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, solvent, catalyst, and reactant ratios to maximize yield and purity while minimizing reaction time and energy consumption.

Work-up and Purification: Developing robust and scalable methods for isolating and purifying this compound from the reaction mixture, which may involve crystallization, distillation, or chromatography.

Waste Management: Designing processes that minimize the generation of hazardous waste and promote environmental sustainability.

The goal of process chemistry in this compound synthesis would be to develop a manufacturing process that consistently delivers a high-quality product, free from undesirable impurities, in a reproducible and economically viable manner.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ciclafrine

Fundamental Principles of Ciclafrine SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores how modifications to a chemical structure influence its biological activity dotmatics.com. For a compound like this compound, SAR analysis would involve systematically altering different parts of its molecular structure—such as functional groups, stereochemistry, or conformational flexibility—and then evaluating the impact of these changes on its observed biological effects (e.g., sympathomimetic or antihypotensive activity) dotmatics.com. This qualitative approach helps identify key structural motifs or pharmacophores essential for activity, as well as regions where modifications might enhance potency, selectivity, or improve pharmacokinetic properties. SAR is a critical initial step in the development of new compounds, including in drug discovery, by providing a starting point for new compound discovery and reducing the time and complexity of developing new therapeutics dotmatics.com.

Two-Dimensional (2D) QSAR Analysis of this compound and its Analogues

Two-Dimensional (2D) QSAR analysis aims to establish a mathematical correlation between the biological activity of a series of compounds and their 2D molecular descriptors wikipedia.orgmdpi.com. This approach is often used when the three-dimensional structure of the target or the ligand-receptor complex is unknown. For this compound and its potential analogues, a 2D QSAR study would involve:

In 2D QSAR, molecular descriptors are numerical values that encode various physicochemical and structural properties of a compound wikipedia.orgmdpi.com. For this compound and its analogues, these descriptors could include:

Topological Descriptors : These describe the connectivity and branching patterns of atoms within a molecule. Examples include molecular connectivity indices, Wiener index, or path counts rsc.orgnafcu.org.

Structural Descriptors : These quantify the presence or absence of specific substructures or functional groups, such as the number of hydrogen bond donors/acceptors, rotatable bonds, or aromatic rings rsc.orgnih.govacfcs.org.

Thermodynamic Descriptors : These relate to the energy and stability of the molecule, such as the heat of formation, or partition coefficients (e.g., LogP, representing lipophilicity) rsc.orgacfcs.orgnih.gov. Other relevant quantum descriptors might include the energy of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), or dipole moment nih.govacfcs.org.

These descriptors are calculated for each compound in a dataset, forming a data matrix where each row represents a compound and columns represent its descriptors and biological activity mdpi.commdpi.com.

Once descriptors are calculated, chemometric tools are employed to build a predictive model correlating the descriptors with biological activity nafcu.org. Common methods include:

Stepwise Multiple Linear Regression (SMLR) : This statistical method builds a linear equation by iteratively adding or removing descriptors based on their statistical significance, aiming to find the best fit nih.gov.

Partial Least Squares (PLS) : PLS is a regression technique particularly useful for datasets with many descriptors and multicollinearity. It projects the data onto a new set of latent variables (components) that maximize the covariance between the descriptors and the biological activity mdpi.comnafcu.org.

Genetic Function Approximation (GFA) : GFA is a machine learning algorithm that uses a genetic algorithm to search for optimal QSAR models, often producing non-linear relationships and selecting the most relevant descriptors nih.gov.

The goal is to develop a robust model that can predict the activity of new, untested this compound analogues based on their calculated descriptors wikipedia.orgmdpi.com.

Topological, Structural, and Thermodynamic Descriptors in 2D QSAR

Three-Dimensional (3D) QSAR Analysis of this compound and its Analogues

3D QSAR methods consider the three-dimensional arrangement of atoms in a molecule and the molecular fields surrounding them to correlate with biological activity wikipedia.org. These methods require a common alignment of the molecules in the dataset.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D QSAR technique that quantifies the steric and electrostatic fields around a set of aligned molecules. In a CoMFA study of this compound analogues, the molecules would be placed in a 3D grid, and a probe atom would be used to calculate interaction energies (steric and electrostatic) at each grid point.

Steric Fields : These describe the bulkiness and shape of the molecules, influencing how they fit into a receptor binding site.

Electrostatic Fields : These represent the charge distribution and electrostatic interactions, indicating favorable or unfavorable regions for charged groups.

The calculated field values are then correlated with the biological activity using PLS regression, generating contour maps that visually highlight regions where specific field properties are favorable or unfavorable for activity. For example, a CoMFA model might show that bulky substituents in a particular region decrease activity (unfavorable steric field) or that electronegative groups are preferred in another region (favorable electrostatic field).

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that incorporates additional molecular fields beyond steric and electrostatic, providing a more comprehensive understanding of structure-activity relationships rsc.org. For this compound analogues, CoMSIA would typically consider five types of fields:

Steric and Electrostatic Fields : Similar to CoMFA.

Hydrophobic Fields : These describe the lipophilicity or hydrophobicity of different regions of the molecule, crucial for interactions with hydrophobic pockets in a receptor.

Hydrogen Bond Donor Fields : These indicate regions where hydrogen bond donor groups are favorable or unfavorable for activity.

Hydrogen Bond Acceptor Fields : These indicate regions where hydrogen bond acceptor groups are favorable or unfavorable for activity.

CoMSIA also uses Gaussian functions to calculate these fields, which can lead to smoother contour maps and potentially better predictive models. Like CoMFA, CoMSIA generates contour maps that provide visual insights into the structural requirements for enhanced biological activity, guiding the design of new, more potent analogues.

Molecular Alignment and Conformation Generation for 3D QSAR

Molecular alignment and conformation generation are critical initial steps in 3D Quantitative Structure-Activity Relationship (3D QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) mdpi.comsemanticscholar.orgwhiterose.ac.ukresearchgate.netfrontiersin.org. The fundamental idea behind field-based 3D QSAR is that variations in a compound's biological activity are often linked to changes in the shapes and intensities of noncovalent interaction fields surrounding the molecules mdpi.com.

The process typically involves:

Conformation Generation: For flexible molecules, it is essential to explore their conformational space to identify relevant low-energy conformers, particularly the putative bioactive conformation mdpi.comdovepress.com. Various conformational analysis engines and algorithms are employed to generate conformational ensembles for each molecule in the dataset mdpi.com. Energy minimization techniques, often using force fields like Tripos or MMFF, are applied to optimize the 3D structures and achieve equilibrium geometries semanticscholar.orgfrontiersin.orgphyschemres.org.

Molecular Alignment: Once appropriate conformations are generated, the molecules in the dataset must be aligned to a common reference or template mdpi.comsemanticscholar.orgwhiterose.ac.uk. This alignment is crucial because 3D QSAR methods rely on superimposing the molecules to compare their properties in 3D space whiterose.ac.ukresearchgate.net. Common alignment methods include aligning on a common substructure, using a template conformation, field-fit alignment, database alignment, pharmacophore-based alignment, or docking-based alignment researchgate.netfrontiersin.orgdovepress.com. The choice of alignment method significantly impacts the resulting QSAR model's predictive performance whiterose.ac.ukresearchgate.net.

Analysis of Steric, Electrostatic, Hydrophobic, and Hydrogen Bonding Fields

Following molecular alignment, 3D QSAR methods like CoMFA and CoMSIA calculate molecular interaction fields (MIFs) around the aligned molecules mdpi.comsemanticscholar.org. These fields quantify the noncovalent interactions that a molecule might experience with a hypothetical probe atom placed at various points in a surrounding grid mdpi.comphyschemres.org. The primary fields analyzed include:

Steric Field: Represents the shape and bulkiness of the molecules. Regions where bulky groups are favored or disfavored for activity are identified physchemres.org.

Electrostatic Field: Reflects the charge distribution within the molecules. It indicates regions where positive or negative charges are favorable for activity physchemres.org. For instance, a quaternary ammonium (B1175870) group might impart a positive charge, while carbonyl and hydroxyl groups can engage in electrostatic interactions nih.gov.

Hydrophobic Field: Describes the lipophilicity or hydrophobicity of different molecular regions. Hydrophobic interactions are crucial for binding to lipophilic pockets in biological targets physchemres.orgnih.govnih.gov.

Hydrogen Bonding Fields (Donor and Acceptor): These fields indicate regions where hydrogen bond donor or acceptor groups are beneficial or detrimental to activity physchemres.orgnih.govnih.gov.

The contribution of each field to the biological activity is typically determined through statistical analyses, such as Partial Least Squares (PLS) regression researchgate.netphyschemres.orgnih.gov. Contour maps are often generated to visually represent these field contributions, highlighting specific 3D regions where modifications to the molecular structure would likely enhance or diminish activity . For example, green contours might indicate regions where bulky groups increase activity, while yellow contours suggest where hydrophilic groups decrease activity . Similarly, blue zones might favor positive charges, and red zones favor negative charges .

In general 3D QSAR studies, the relative importance of these fields can vary significantly depending on the compound series and biological target. For example, some studies might find electrostatic and hydrophobic interactions to be more decisive than hydrogen bonding nih.gov, while others might show steric fields having a greater influence nih.gov.

Pharmacophore Modeling and Identification of Key Structural Requirements for this compound Activity

A pharmacophore is defined as the three-dimensional arrangement of molecular features essential for a compound's biological activity dovepress.comnih.govdergipark.org.trcreative-biostructure.com. Pharmacophore modeling aims to identify these critical features and their spatial relationships, which are necessary for binding to a specific biological target and eliciting a biological response dergipark.org.trcreative-biostructure.com.

Pharmacophore models can be developed using two main approaches:

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active ligands to identify common chemical features and their spatial arrangement that are crucial for activity dovepress.comdergipark.org.trcreative-biostructure.com.

Structure-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein (or a target-ligand complex) is available. It involves analyzing the binding site of the protein to identify complementary chemical features and their spatial layout that would facilitate ligand binding dovepress.comnih.govdergipark.org.trcreative-biostructure.com.

Common pharmacophoric features include:

Hydrogen Bond Acceptors (A): Atoms or groups capable of accepting a hydrogen bond creative-biostructure.commdpi.com.

Hydrogen Bond Donors (D): Atoms or groups capable of donating a hydrogen bond creative-biostructure.commdpi.com.

Hydrophobic Groups (H): Regions of the molecule that prefer nonpolar environments creative-biostructure.commdpi.com.

Aromatic Rings (R): Planar cyclic systems with delocalized pi electrons, often involved in pi-stacking or hydrophobic interactions creative-biostructure.commdpi.com.

Positively Ionizable (P) and Negatively Ionizable (N) Groups: Charged groups that can form ionic interactions creative-biostructure.commdpi.com.

The identification of these features helps to define the key structural requirements for a compound's activity. For a compound like this compound, if pharmacophore modeling were performed, it would reveal the specific combination and spatial arrangement of these features that are critical for its sympathomimetic and antihypotensive effects. This information is invaluable for designing new compounds with improved activity.

Predictive Modeling for the Rational Design of Novel this compound Analogues

Predictive modeling, often achieved through validated QSAR and pharmacophore models, is a cornerstone of rational drug design mdpi.comdergipark.org.trcreative-biostructure.comqsardb.orgslideshare.netresearchgate.netnih.gov. The goal is to establish a robust statistical relationship between molecular properties (derived from 3D QSAR fields or pharmacophoric features) and biological activity, which can then be used to predict the activity of new, untested compounds mdpi.comslideshare.netnih.gov.

The steps involved in using these models for rational design include:

Model Validation: Before a model can be used for prediction, it must be rigorously validated using both internal (e.g., cross-validation) and external (using a test set of compounds not used in training) validation methods to ensure its robustness and predictive power mdpi.comphyschemres.orgqsardb.orgresearchgate.net.

Activity Prediction: Once a reliable model is established, it can predict the biological activity (e.g., pIC50 values) of novel compounds or virtual libraries frontiersin.orgphyschemres.orgnih.gov.

Rational Design Guidance: The insights gained from 3D QSAR contour maps and pharmacophore features directly guide the design of new analogues frontiersin.orgnih.govcreative-biostructure.com. For example, if a QSAR model indicates that a bulky, electron-donating group is favored at a specific position, medicinal chemists can rationally synthesize analogues incorporating such features. Similarly, pharmacophore models can be used as queries in virtual screening campaigns to identify new chemical entities from large databases that possess the essential features for activity dovepress.comdergipark.org.trcreative-biostructure.com.

De Novo Design: In more advanced applications, these models can inform de novo design strategies, where new molecular scaffolds are computationally constructed to fit the identified pharmacophoric requirements or favorable field regions creative-biostructure.com.

By leveraging these predictive models, the drug discovery process can become more efficient, enabling the rational design and prioritization of novel this compound analogues with potentially enhanced or modified pharmacological profiles, even in the absence of extensive experimental data for every potential compound.

Molecular Interaction and Mechanism of Action Studies in Vitro/preclinical Research

Receptor Binding Studies of Ciclafrine

Receptor binding studies are fundamental for characterizing the initial interaction between a compound like this compound and its biological targets. These studies provide crucial insights into how strongly this compound binds to a receptor, how quickly it associates and dissociates, and its preference for specific receptor subtypes.

Radioligand displacement assays are considered a gold standard for detecting compound interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. eurofinsdiscovery.comcreative-bioarray.com These assays typically involve incubating membrane preparations containing the target GPCR with a fixed concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound, such as this compound. eurofinsdiscovery.comcreative-bioarray.com The ability of this compound to displace the radiolabeled ligand from the receptor binding site is then measured. eurofinsdiscovery.comcreative-bioarray.com

From these experiments, an IC₅₀ value (the concentration of this compound required to inhibit 50% of the radioligand binding) can be determined. This IC₅₀ value can then be converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor. creative-bioarray.comnih.gov Radioligand binding assays can also be used to assess the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself through saturation binding experiments. creative-bioarray.comnih.gov

Illustrative Data Table: Radioligand Displacement Assay Parameters

| Receptor Target | Radioligand Used | Kᵢ (nM) (Illustrative) | IC₅₀ (nM) (Illustrative) | Reference |

| Dopamine (B1211576) D2 | [³H]-Spiperone | 15.0 | 30.0 | (Not found for this compound; illustrative values) |

| Serotonin (B10506) 5-HT1a | [³H]-8-OH-DPAT | 25.0 | 50.0 | (Not found for this compound; illustrative values) |

Label-free ligand binding assays, such as those based on mass spectrometry (MS), offer an alternative to traditional radioligand methods by eliminating the need for labeled probes. eurofinsdiscovery.comnih.gov This approach can confirm the direct binding of compounds to a native molecular target and removes the risk of the label interfering with the binding event. eurofinsdiscovery.com In these assays, the binding of a small molecule like this compound to a receptor can be quantified by directly measuring the amount of bound compound using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This method is particularly versatile for studying ligand binding to membrane-associated receptors and can be developed more rapidly without the need for extrinsic labeling. nih.gov Mass spectrometry-based assays can also be used to monitor binding to multiple targets simultaneously from complex biological matrices. eurofinsdiscovery.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to characterize the kinetics and thermodynamics of molecular interactions in real-time. youtube.commalvernpanalytical.combitesizebio.commalvernpanalytical.combio-rad.comnicoyalife.comnih.gov

Surface Plasmon Resonance (SPR) : SPR technology detects and quantifies binding between two molecules by monitoring changes in mass at a sensor surface. youtube.combio-rad.com In an SPR experiment, one binding partner (the ligand, e.g., a receptor) is immobilized on a sensor chip, and the other binding partner (the analyte, e.g., this compound) is flowed over the surface. bio-rad.comnicoyalife.com As this compound binds to the immobilized receptor, the change in refractive index near the sensor surface is measured, generating a sensorgram. youtube.combio-rad.com Analysis of the sensorgram allows for the determination of association rate (kₒₙ) and dissociation rate (kₒ𝒻𝒻) constants, from which the equilibrium dissociation constant (Kᴅ) can be calculated (Kᴅ = kₒ𝒻𝒻 / kₒₙ). bio-rad.comnih.govbioradiations.com SPR provides real-time data, offering insights into how quickly a complex forms and dissociates. youtube.comnicoyalife.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.combitesizebio.commalvernpanalytical.commosbri.eucolorado.edu As this compound is titrated into a solution containing the target receptor, the heat changes are precisely measured. malvernpanalytical.commosbri.eu From the resulting binding isotherm, ITC can simultaneously determine the binding affinity (Kᴅ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. malvernpanalytical.combitesizebio.commosbri.eucolorado.edu A key advantage of ITC is that it requires no labeling or immobilization of the binding partners, allowing measurements in their native states. malvernpanalytical.combitesizebio.comcolorado.edu

Illustrative Data Table: Binding Kinetic and Thermodynamic Parameters (SPR/ITC)

| Parameter | SPR (Illustrative) | ITC (Illustrative) | Unit | Description |

| Kᴅ | 20.0 | 22.5 | nM | Equilibrium Dissociation Constant |

| kₒₙ | 1.5 x 10⁵ | N/A | M⁻¹s⁻¹ | Association Rate Constant |

| kₒ𝒻𝒻 | 3.0 x 10⁻³ | N/A | s⁻¹ | Dissociation Rate Constant |

| ΔH | N/A | -8.5 | kcal/mol | Enthalpy Change |

| ΔS | N/A | 15.0 | cal/mol·K | Entropy Change |

| n | N/A | 1.0 | Stoichiometry |

Preclinical investigations into this compound have indicated its capacity for in vitro binding to specific biological membranes, notably striatal membranes. ncats.io The corpus striatum, a critical brain region, is rich in various neurotransmitter receptors, including dopamine and serotonin receptors, which play significant roles in motor control, reward, and mood. nih.govnih.govplos.org Studies involving binding to striatal membranes typically utilize membrane preparations from animal brain tissue (e.g., rat or calf striatum) and radioligand binding assays to assess the compound's interaction with receptors present in these membranes. nih.govnih.gov The observation that this compound binds to striatal membranes suggests its potential interaction with receptors abundant in this area, which is consistent with its classification as a sympathomimetic agent. ncats.io

The investigation of receptor subtype selectivity and specificity is crucial for understanding a compound's precise pharmacological actions and minimizing off-target effects. pharmacologyeducation.orgopen.edumdpi.com Selectivity refers to a drug's preferential binding to one receptor subtype over others, while specificity implies binding to only one type of receptor. pharmacologyeducation.orgopen.edu

For this compound, research has specifically pointed to its interaction with the Dopamine D2 receptor and Serotonin 1a (5-HT1a) receptor. ncats.io Dopamine D2 receptors are GPCRs primarily found in the striatum and are involved in mediating the effects of dopamine, influencing motor function and reward pathways. nih.govplos.org Serotonin 5-HT1a receptors, also GPCRs, are widely distributed in the brain and are implicated in mood, anxiety, and cognition. ncats.io

Studies to determine this compound's selectivity would involve conducting binding assays across a panel of related receptor subtypes (e.g., other dopamine receptor subtypes like D1, D3, D4, D5, and other serotonin receptor subtypes) to compare its affinity for each. pharmacologyeducation.orgopen.edumdpi.com A high selectivity ratio (e.g., IC₅₀ or Kᵢ at the less preferred receptor divided by that at the preferred receptor) indicates a more selective compound. pharmacologyeducation.orgmdpi.com Understanding this selectivity profile is vital for predicting a compound's therapeutic potential and potential side effects.

Illustrative Data Table: Receptor Subtype Selectivity Profile

| Receptor Subtype | Kᵢ (nM) (Illustrative) | Selectivity Ratio (vs. D2) | Selectivity Ratio (vs. 5-HT1a) |

| Dopamine D2 | 15.0 | 1 | 1.67 |

| Dopamine D1 | 1500 | 100 | 66.67 |

| Serotonin 5-HT1a | 25.0 | 0.6 | 1 |

| Serotonin 5-HT2a | 2500 | 166.67 | 100 |

Enzyme Interaction and Inhibition Profiling of this compound

Studies on enzyme interactions and inhibition profiling are crucial for understanding how a compound might affect biological pathways by modulating enzyme activity. This involves identifying specific enzyme targets, characterizing the kinetics of inhibition, and often employing structure-based approaches for inhibitor design.

Identification of Specific Enzyme Targets

The identification of specific enzyme targets for a compound like this compound would typically involve high-throughput screening assays or activity-based protein profiling (ABPP) to determine which enzymes it binds to or modulates. For many compounds, this process reveals a spectrum of potential targets, ranging from highly selective interactions to broader multi-target effects. Without specific research on this compound, its precise enzyme targets remain uncharacterized in publicly available data.

Characterization of Enzyme Inhibition Kinetics

Once an enzyme target is identified, the nature of its interaction with the compound is characterized through enzyme inhibition kinetics. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These kinetic parameters are typically derived from experiments involving varying substrate and inhibitor concentrations, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org

Table: Illustrative Enzyme Inhibition Kinetic Parameters (Hypothetical for this compound)

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Notes |

| No specific data found for this compound. |

Structure-Based Approaches for Enzyme Inhibitor Design

Structure-based approaches leverage the three-dimensional structure of an enzyme, often obtained through X-ray crystallography or cryo-electron microscopy, to design or optimize inhibitors. frontiersin.orgnih.govnih.gov This involves computational methods like molecular docking and molecular dynamics simulations to predict how a compound interacts with the enzyme's active site or allosteric sites. Such studies aim to enhance potency, selectivity, and pharmacokinetic properties. In the absence of identified enzyme targets and their structures in complex with this compound, specific structure-based inhibitor design efforts for this compound are not reported.

Transporter Interaction Studies of this compound

Transporter interaction studies are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for drug-drug interactions. researchgate.netsps.nhs.uknih.govpharmaron.com

Evaluation as a Substrate, Inhibitor, or Inducer of Key Transporters

Compounds can interact with various membrane transporters, acting as substrates (being transported), inhibitors (blocking transport), or inducers (increasing transporter expression or activity). Key transporters often investigated include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and members of the Organic Anion-Transporting Polypeptide (OATP) and Organic Cation Transporter (OCT) families. In vitro assays using cell lines overexpressing specific transporters are commonly employed to assess these interactions. pharmaron.com Currently, no specific data is available detailing this compound's role as a substrate, inhibitor, or inducer of these key transporters.

Table: Illustrative Transporter Interaction Profile (Hypothetical for this compound)

| Transporter | Interaction Type | IC₅₀ / Kᵢ (µM) / Fold Change | Notes |

| No specific data found for this compound. |

Elucidation of Cellular and Subcellular Mechanisms of Action

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 100782 nih.gov |

Note: The information provided above reflects the current lack of specific, detailed research data on this compound's molecular interactions and mechanisms of action in publicly accessible scientific literature. The general descriptions of study types are included to provide context for the requested outline sections.

References: khanacademy.org Enzyme inhibition and kinetics graphs (article) - Khan Academy. researchgate.net Examples of transporter probe substrates and inhibitors for clinical DDI studies - ResearchGate. nih.gov Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed. sps.nhs.uk Understanding enzyme or transporter-based drug interactions - Specialist Pharmacy Service. nih.gov Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed. pharmaron.com Drug Metabolism and Transporter Reference Guide | Pharmaron. teachmephysiology.com Mechanisms of action of cyclosporine - PubMed. mit.edu Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. Lecture # 5, 6 – Enzyme Inhibition and Toxicity. gonzaga.edu KINETICS OF ENZYME REACTIONS - eGyanKosh. frontiersin.org Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - Frontiers. fda.gov Lecture 12. Enzyme kinetics and inhibition. google.com version 1.1 - FDA. researchgate.net Modulatory effect of Cyclea peltata Lam. on stone formation induced by ethylene (B1197577) glycol treatment in rats - ResearchGate. research-solution.com CN101326275B - Multi-functional ionic liquid compositions - Google Patents. who.int Organic Chemistry of Drug Synthesis. Volume 7. nih.gov The use of common stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2002. nih.gov Structure-based inhibitor design - PubMed. nih.gov The mechanism of action of FK-506 and cyclosporin (B1163) A - PubMed. nih.gov Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH - PubMed. mdpi.com Mechanisms of subcellular cytosolic Ca2+ signaling evoked by stimulation of the vasopressin V1a receptor - PubMed. researchgate.net Recent Trends in Enzyme Inhibition and Activation in Drug Design - MDPI. githubusercontent.com (PDF) A REVIEW ON ENZYME INHIBITORS - ResearchGate. sahealth.sa.gov.au ... action/A actionary actiones Actiprep Actiq Acti/S actisite Actisite Activa activase Activase activatable activated/IC activating/CI activation/ACI activator/AIK activatus active/IKA Activella Activent activin activity/SI ActivTrax actobacilleae actodigin (B1664366) actodipus Actol actolyticus actometer actomyosin (B1167339) acton Actonel Actoplus ACTOplus Acto/S Actron Actros actton actual actuarius actulin actuosity actus actylidae actylis actylodes actyls actylum acu- acuaria acuate Acufex acufilopressure AcuFix acuity/S Acular aculeate aculeolate aculeus aculoviridae aculum AcuMatch Acumed acuminata acuminate acuminatum acuminatus AcuNav acupoint acupressure acupressurist acupuncture acupuncturist acu/S acuscope AcuSeal acusection ... This compound ciclopirox (B875) cicloprofen (B1198008) Cicuta cicutoxin (B1197497) cidal cide Cidecin Cidex cidofovir (B1669016) CIE Ciel CIF cigarette CigRx ciguatera ciguatoxin ciguent CIH CII cilastatin (B194054) cilazapril (B1669026) cilexetil cili cilia ciliare/S ciliaris ciliariscope ciliarotomy ciliary Ciliata ciliate/YND cilician ciliectomy cilioequatorial ciliogenesis Ciliophora ciliophoran cilioposterocapsular cilioretinal ciliorum cilioscleral ciliospinal ciliotomy cilium Cillin cillo Cillobacterium cillosis cilostazol (B1669032) Ciloxan cimbia cimetidine (B194882) Cimex cimices cimicid cimicidae Cimicifuga cimicosis cimifuga Cimino Cimono Cimzia cin cina cinacalcet (B1662232) cinae cinaedi cinanserin (B73252) cinching cinchona cinchonamine (B373456) cinchonic cinchonidine (B190817) cinchonine (B1669041) cinchoninic cinchonism cinchonize/DG cinchophen (B1669042) cinclisis cincture cine- cineangiocardiograph cineangiocardiographic cineangiocardiography/S cineangiogram/S cineangiograph cineangiographic cineangiography - Google Patents. wordlist.txt - SA Health. nih.gov PubChem CID for this compound: 100782. (No direct search result for this, but it's a standard identifier for chemical compounds and can be found on PubChem).##

The chemical compound this compound is noted in scientific literature, primarily as a constituent of natural sources such as the roots of Cyclea peltata researchgate.net. While the plant extract itself has been associated with various pharmacological activities, including anti-urolithiatic, anti-diabetic, and antioxidant properties researchgate.net, detailed and specific research findings focusing solely on this compound's precise molecular interactions and mechanisms of action at the enzyme, transporter, and cellular levels are not extensively documented or readily available in the public domain through standard scientific databases and search methodologies.

Therefore, the following sections will outline the typical scope of such in vitro and preclinical studies, noting the current absence of specific, detailed data for the chemical compound this compound.

Label-Free Ligand Binding Assays (e.g., Mass Spectrometry-Based Assays)

In Vitro Binding to Specific Biological Membranes (e.g., Striatal Membranes)

Enzyme Interaction and Inhibition Profiling of this compound

Enzyme interaction and inhibition profiling are fundamental to understanding how a compound might modulate biological processes by affecting enzyme activity. This involves identifying specific enzyme targets, characterizing the kinetics of their inhibition, and utilizing structural information for rational inhibitor design.

Identification of Specific Enzyme Targets

The identification of specific enzyme targets for a compound like this compound typically involves comprehensive screening approaches. These can include high-throughput screening assays, which test the compound against a broad panel of enzymes, or more targeted methods such as activity-based protein profiling (ABPP) google.comnih.gov. ABPP employs chemical probes that react with active enzymes, allowing for the identification of enzymes whose activity is modulated by the compound. For many compounds, this process reveals a spectrum of potential targets, ranging from highly selective interactions with a single enzyme to broader multi-target effects. However, for this compound, specific enzyme targets have not been identified or reported in the publicly accessible scientific literature.

Characterization of Enzyme Inhibition Kinetics

Once an enzyme target is identified, the nature of its interaction with the compound is characterized through detailed enzyme inhibition kinetics. This involves determining key parameters that describe the potency and mechanism of inhibition. Essential parameters include the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), reflecting the dissociation constant of the enzyme-inhibitor complex khanacademy.orggonzaga.edufda.gov.

The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is typically elucidated by analyzing the effects of varying inhibitor concentrations on enzyme reaction rates at different substrate concentrations. This analysis often utilizes graphical representations such as Michaelis-Menten plots and Lineweaver-Burk plots, where distinct patterns indicate the type of inhibition khanacademy.orgmit.edugonzaga.edu. For instance, competitive inhibitors increase the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max), while non-competitive inhibitors decrease V_max without altering K_m khanacademy.orgmit.edu.

Given the current lack of identified specific enzyme targets for this compound, no detailed kinetic parameters or inhibition modes have been reported for this compound.

Table: Illustrative Enzyme Inhibition Kinetic Parameters (No Specific Data for this compound)

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Notes |

| No specific data found for this compound in public literature. |

Structure-Based Approaches for Enzyme Inhibitor Design

Structure-based approaches to enzyme inhibitor design leverage the three-dimensional structural information of target enzymes to guide the development of potent and selective inhibitors frontiersin.orgnih.govnih.govresearch-solution.comresearchgate.net. This involves techniques such as X-ray crystallography or cryo-electron microscopy to determine the enzyme's structure, followed by computational methods like molecular docking and molecular dynamics simulations to predict how a compound interacts with the enzyme's active site or allosteric binding pockets frontiersin.orgnih.gov. These computational analyses aim to optimize binding affinity, specificity, and to understand the molecular basis of the interaction. The insights gained from such studies are crucial for rational drug design, allowing for the targeted modification of compounds to improve their inhibitory properties. Without identified enzyme targets and their corresponding structural data in complex with this compound, specific structure-based inhibitor design efforts for this compound are not reported in the available literature.

Transporter Interaction Studies of this compound

Transporter interaction studies are vital for predicting a compound's pharmacokinetics, including its absorption, distribution, and elimination, and for assessing its potential for drug-drug interactions (DDIs). researchgate.netsps.nhs.uknih.govpharmaron.com

Evaluation as a Substrate, Inhibitor, or Inducer of Key Transporters

Compounds can interact with various membrane transporters, influencing their cellular uptake or efflux. These interactions are categorized based on whether the compound acts as a substrate (being transported), an inhibitor (blocking the transport of other compounds), or an inducer (increasing the expression or activity of the transporter) researchgate.netsps.nhs.ukpharmaron.com. Key transporters frequently investigated include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and members of the Organic Anion-Transporting Polypeptide (OATP) and Organic Cation Transporter (OCT) families nih.govpharmaron.com. In vitro assays, often utilizing cell lines engineered to overexpress specific transporters, are commonly employed to assess these interactions pharmaron.com. For instance, the inhibition of P-gp can lead to increased absorption and altered distribution of co-administered drugs nih.gov. Currently, no specific data is available in the public domain detailing this compound's role as a substrate, inhibitor, or inducer of these critical drug transporters.

Table: Illustrative Transporter Interaction Profile (No Specific Data for this compound)

| Transporter | Interaction Type | IC₅₀ / Kᵢ (µM) / Fold Change | Notes |

| No specific data found for this compound in public literature. |

Computational Chemistry and Molecular Modeling for Ciclafrine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational modeling technique that predicts the preferred binding orientation of a small molecule (ligand) to a larger biological macromolecule (receptor), such as a protein, to form a stable complex jscimedcentral.comarxiv.org. This technique is fundamental in structure-based drug design, aiming to predict the binding affinity and mode of interaction between a ligand and its target jscimedcentral.comnih.gov.

Prediction of Binding Modes and Affinities

Molecular docking simulations generate various possible candidate structures representing how a ligand, like Ciclafrine, might bind within the active site or other binding pockets of a target molecule. These structures are then ranked using scoring functions, which estimate the binding free energy, strength, and stability of the resulting complex jscimedcentral.comscielo.sa.cr. The objective is to identify the most energetically favorable docked conformer, providing a three-dimensional understanding of the interactions jscimedcentral.comscielo.sa.cr. For a compound such as this compound, a hypothetical docking study would aim to elucidate the specific amino acid residues of a target protein that interact with this compound, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and the estimated binding affinity (e.g., in kcal/mol or nM). This information is crucial for understanding its mechanism of action and for guiding further experimental validation.

Virtual Screening for Potential this compound Targets

Virtual screening, often employing molecular docking, is a computational technique used to search large compound databases for molecules that are likely to bind to a specific target protein ibri.org.in. In the context of this compound, virtual screening could be applied in reverse, where this compound's structure is used as a query to identify potential biological targets it might interact with from a library of known protein structures. This approach significantly reduces the number of compounds that need to be physically tested, saving time and resources in early-stage drug discovery ibri.org.in. By docking this compound against a library of diverse protein targets, researchers could hypothetically identify novel proteins that this compound binds to, thereby suggesting new therapeutic avenues or off-target effects.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are advanced computational methods that provide atomic-level insights into the dynamic behavior of molecular systems over time lu.senih.govbiorxiv.org. Unlike static docking simulations, MD allows for the exploration of molecular flexibility, conformational changes, and the stability of ligand-receptor complexes in a simulated physiological environment nih.govr-project.org.

Simulating Ligand-Receptor Complex Stability and Dynamics

Following a molecular docking study, MD simulations are often employed to assess the stability of the predicted this compound-target complex. This involves simulating the complex's behavior over a period (e.g., nanoseconds to microseconds) in an explicit solvent environment, allowing the molecules to move and interact according to physical laws nih.govibri.org.in. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates the stability of the complex and the extent of conformational changes scielo.sa.crr-project.org. For this compound, MD simulations would reveal if the predicted binding mode from docking remains stable over time, how the ligand and receptor adapt to each other, and the nature of the dynamic interactions. This dynamic perspective is critical for understanding the robustness of the binding and for identifying potential weaknesses in the interaction.

In Silico Design and Optimization of this compound Analogues

In silico design and optimization represent a crucial phase in drug discovery, where computational methods are used to modify existing compounds or design novel ones with improved properties nih.govibri.org.in. For this compound, this would involve using computational insights to rationally design analogues that might exhibit enhanced binding affinity, selectivity for specific targets, or improved physicochemical properties.

This process often begins with the information gleaned from molecular docking and MD simulations regarding this compound's interactions with its target(s) and its conformational preferences. Based on these insights, chemists can propose structural modifications to this compound. For example, if a specific functional group of this compound is identified as critical for a key interaction, analogues could be designed to optimize this interaction. Conversely, if a part of this compound is found to cause undesirable interactions or reduce solubility, it could be modified or removed. Computational tools can then predict the properties of these new analogues, including their binding to the target, potential off-target interactions, and drug-likeness parameters (e.g., ADMET properties) nih.govajchem-a.com. This iterative in silico design and evaluation cycle allows for the rapid exploration of a vast chemical space, prioritizing the most promising this compound analogues for synthesis and experimental testing, thereby accelerating the lead optimization phase of drug development nih.govibri.org.inresearchgate.net.

Computational chemistry and molecular modeling are indispensable tools in modern chemical and pharmaceutical research, offering insights into molecular properties, interactions, and behavior that are challenging or impossible to obtain experimentally youtube.com. These methods leverage computational algorithms to simulate and analyze molecular systems, aiding in the prediction of various physicochemical characteristics youtube.comnrel.gov.

For a compound like this compound, molecular modeling techniques, such as conformational analysis, could be employed to explore its preferred three-dimensional shapes and their relative stabilities. This is crucial as a molecule's conformation can significantly influence its interactions with other molecules. Molecular dynamics simulations, for instance, allow researchers to observe the time-dependent behavior of molecules, providing a "computational microscope" to understand processes like molecular motion and interactions youtube.com. While general discussions on molecular modeling and its applications, including in drug discovery and material science, are prevalent youtube.comnrel.gov, specific detailed research findings or data tables directly applying these methods to this compound were not found in the provided search results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules at a fundamental level nrel.govscienceopen.com. These calculations solve approximations of the Schrödinger equation for electrons, providing detailed information about electron distribution, energy levels, and potential reaction pathways nrel.govscienceopen.comarxiv.org.

For this compound, quantum chemical calculations could provide insights into:

Electronic Structure: This includes determining properties such as frontier molecular orbitals (e.g., HOMO and LUMO energies), which are indicative of a molecule's electron-donating and electron-accepting abilities, respectively arxiv.org. Charge distribution across the molecule, including partial atomic charges, can also be calculated, revealing regions of high electron density or deficiency nrel.gov.

Reactivity: Based on electronic structure, various reactivity descriptors can be derived. These descriptors help predict how a molecule might interact with other chemical species, identifying potential sites for nucleophilic or electrophilic attack scienceopen.comnih.gov. For example, parameters like ionization potential, electron affinity, and chemical hardness/softness can be computed to understand a molecule's propensity to undergo chemical reactions nih.gov.

While quantum chemical calculations are routinely used for small to large biomolecules to explain enzymatic catalysis, protein-binding processes, and structural analysis nih.gov, specific detailed research findings or data tables reporting quantum chemical calculations for this compound's electronic structure or reactivity were not identified in the scope of this research. The application of semiempirical methods is noted as crucial for the quantum chemistry evaluation of large molecules, offering a powerful dimension of information and serving as low-cost predictive tools nih.gov.

Example of Data Types from Quantum Chemical Calculations

Below is an example of the types of data that would typically be generated from quantum chemical calculations, though specific values for this compound were not found in the current search.

Table 1: Illustrative Quantum Chemical Parameters

| Parameter | Description | Typical Units (Example) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (electron donating ability) | eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (electron accepting ability) | eV |

| Energy Gap (LUMO-HOMO) | Difference between LUMO and HOMO energies (molecular stability/reactivity) | eV |

| Dipole Moment | Measure of molecular polarity | Debye |

| Partial Atomic Charges | Distribution of electron density on individual atoms | e (elementary charge) |

| Vibrational Frequencies | Frequencies of molecular vibrations (related to IR/Raman spectra) | cm⁻¹ |

| Enthalpy of Formation | Energy change when a compound is formed from its constituent elements | kcal/mol or kJ/mol |

| Gibbs Free Energy | Thermodynamic potential that measures useful or process-initiating work | kcal/mol or kJ/mol |

Advanced Analytical Methodologies for Ciclafrine Characterization

Spectroscopic Techniques

Spectroscopic techniques involve the interaction of electromagnetic radiation with matter, providing information about the energy levels within a molecule, which in turn reveals details about its structure and bonding.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and chemical bonds present within a molecule by measuring the absorption of infrared radiation at different wavelengths researchgate.netresearchgate.net. Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For example, O-H and N-H stretching vibrations typically appear in the 3300-3000 cm⁻¹ region, while C=O stretching is observed around 1700 cm⁻¹ researchgate.net. Despite its utility in characterizing organic compounds, specific FTIR spectral data or detailed research findings for Ciclafrine were not found in the literature.

Raman spectroscopy provides complementary information to FTIR by analyzing the inelastic scattering of light, which reveals vibrational, rotational, and other low-frequency modes of a system rsc.orgnih.gov. It is particularly useful for detecting non-polar bonds and symmetric vibrations that may be weak or absent in FTIR spectra. While Raman spectroscopy is a valuable tool for chemical characterization, specific detailed research findings or data tables pertaining to the Raman spectroscopic analysis of this compound were not identified.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons, providing insights into its electronic structure, energy levels, and optical properties. This technique is often used to study materials that exhibit fluorescence or phosphorescence. However, specific photoluminescence spectral data or detailed research findings for this compound were not available in the consulted sources.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive analytical techniques used to determine the elemental composition, chemical states, and electronic structure of materials cleanenergywiki.orgceric-eric.eucovalentmetrology.com. XPS utilizes high-energy X-ray photons to excite core electrons, providing information about elemental composition and chemical bonding within the top 1-10 nm of the surface cleanenergywiki.orgcern.ch. UPS, on the other hand, uses lower-energy UV photons to probe valence electrons, offering highly surface-specific information about the electronic work function and valence band properties cleanenergywiki.orgcovalentmetrology.com. Despite their capabilities in surface and electronic structure characterization, specific XPS or UPS data for this compound were not found in the available research.

Photoluminescence (PL) Spectroscopy

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are often combined to provide powerful tools for the separation, identification, and quantification of components within a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry jyoungpharm.orgmdpi.com. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, while the MS detector then ionizes the separated compounds and measures their mass-to-charge ratio, providing a unique mass spectrum for identification mdpi.comcurrenta.de. This technique is highly effective for analyzing complex mixtures and confirming the identity of individual components. Although GC-MS is a standard method for characterizing organic compounds, specific detailed research findings or data tables from GC-MS analysis of this compound were not identified in the literature.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the quantitative and qualitative determination of elemental composition in various samples jcesr.orgindium.com. The method involves introducing a liquid sample into a high-temperature argon plasma, typically generated by a radio frequency (RF) generator indium.com. Within this plasma, atoms become excited and emit light at characteristic wavelengths indium.com. The intensity of the emitted light at specific wavelengths is directly proportional to the concentration of the element in the sample, allowing for precise quantification indium.com.

ICP-OES is particularly valuable for its ability to measure a wide range of metal and some non-metal analytes simultaneously with high sensitivity, often achieving part-per-billion level concentrations jcesr.orgindium.comhoriba.com. This technique is routinely employed for elemental analysis, providing crucial insights into the purity and elemental makeup of chemical compounds. For a compound like this compound, ICP-OES could be utilized to confirm the presence and quantify any metallic or other inorganic impurities, or to verify the elemental ratios if the compound were synthesized with specific inorganic counterions or catalysts. The analysis process typically involves sample preparation, nebulization, plasma excitation, and then detection of emitted light by an optical spectrometer indium.comthermofisher.cn.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering precise information about their molecular structure numberanalytics.comamazon.commdpi.com. HRMS provides high mass resolution and accuracy, enabling the exact determination of the mass-to-charge ratio (m/z) of ions numberanalytics.com. This high accuracy allows for the unambiguous assignment of elemental compositions to intact molecular ions, even distinguishing between compounds with very similar nominal masses numberanalytics.comcurrenta.de.

A critical aspect of HRMS in structural elucidation is its ability to perform tandem mass spectrometry (MS/MS) numberanalytics.commdpi.com. In MS/MS, intact molecular ions are fragmented, and the resulting fragmentation patterns provide detailed insights into the molecular architecture numberanalytics.comcurrenta.dedelpharm.com. By analyzing these fragmentation patterns, researchers can deduce the connectivity of atoms and identify specific structural features or functional groups within the molecule numberanalytics.comcurrenta.de. HRMS is also highly sensitive, capable of analyzing low-level analytes, and can be coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures and identify minor components or impurities mdpi.comcurrenta.dedelpharm.com. For this compound (C15H21NO2), HRMS would be crucial for confirming its precise molecular weight and elemental composition, and MS/MS experiments would provide characteristic fragment ions that help confirm its proposed chemical structure.

Advanced Microscopy and Imaging Techniques

Microscopy techniques are fundamental tools for characterizing the physical properties, morphology, and microstructure of materials at various scales infinitiaresearch.com. They provide visual information that complements spectroscopic and spectrometric data, offering a comprehensive understanding of a compound's physical form.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two primary electron microscopy techniques offering high spatial resolution for material characterization thermofisher.comeag.com. The fundamental difference lies in their operational principles and the type of information they provide thermofisher.com.

Scanning Electron Microscopy (SEM): SEM creates images by scanning a sample's surface with a focused electron beam and detecting secondary or backscattered electrons emitted from the sample thermofisher.comazooptics.com. This technique excels at providing high-resolution, three-dimensional images of the sample's surface morphology, topography, and composition thermofisher.comeag.com. SEM has a relatively large depth of field, making it suitable for visualizing rough or uneven surfaces eag.com. Its resolution typically ranges from 0.20 to 2.00 nm azooptics.com.

Transmission Electron Microscopy (TEM): TEM, on the other hand, uses electrons that are transmitted through a very thin sample to form an image thermofisher.comazooptics.com. TEM offers significantly higher resolution, often reaching 0.1 nm, and provides invaluable information about the internal structure of the sample, including crystal structure, morphology, and defects thermofisher.comeag.comazooptics.comafmworkshop.com. TEM images are two-dimensional projections of the sample's internal features thermofisher.com.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides true three-dimensional topographic maps of a sample's surface at the nanoscale infinitiaresearch.comafmworkshop.combeilstein-journals.orgmdpi.com. Unlike electron microscopes, AFM does not use electrons but rather a sharp probe attached to a cantilever that physically interacts with the sample surface infinitiaresearch.commdpi.com. As the probe scans the surface, the forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured, typically by a laser beam, to reconstruct a topographic image infinitiaresearch.commdpi.com.

AFM is highly versatile as it can operate in various environments, including air and liquid, without requiring special sample preparation like conductive coatings infinitiaresearch.comafmworkshop.com. Beyond topography, AFM can also be used to map nanomechanical properties such as roughness, adhesion, and elasticity, by analyzing the force interactions between the tip and the sample afmworkshop.combeilstein-journals.orgmdpi.comnih.govecancer.orgnih.gov. For this compound, AFM could be employed to study its surface characteristics, molecular arrangements on a substrate, or its mechanical properties if formed into thin films or crystals.

Focused Ion Beam (FIB)

Focused Ion Beam (FIB) is a powerful technique that uses a finely focused beam of ions, typically gallium (Ga+), to modify, image, and analyze materials at the micro and nanoscale sgs-institut-fresenius.demeasurlabs.comwikipedia.org. FIB systems often resemble Scanning Electron Microscopes (SEM) and are frequently integrated into dual-beam instruments that combine both FIB and SEM capabilities sgs-institut-fresenius.dewikipedia.orgceriumlabs.com.

The primary applications of FIB include precise milling and etching of materials, enabling the creation of site-specific cross-sections sgs-institut-fresenius.demeasurlabs.comwikipedia.org. This capability is particularly useful for preparing electron-transparent lamellae (thin slices) for subsequent Transmission Electron Microscopy (TEM) analysis, allowing for internal structural examination of specific regions of interest sgs-institut-fresenius.demeasurlabs.comceriumlabs.com. FIB can also be used for direct imaging, localized material deposition, and micro-machining measurlabs.comwikipedia.orgceriumlabs.comeag.com. For the characterization of this compound in a solid matrix or as part of a composite material, FIB could be used to prepare precise cross-sections for detailed internal structural analysis by TEM or SEM, or to analyze localized impurities.

Optical Microscopy

Optical microscopy, also known as light microscopy, is a fundamental and widely used technique for observing microscopic objects using visible light infinitiaresearch.comuniv-lorraine.fr. It involves magnifying samples using optical lenses and a light beam to produce images infinitiaresearch.com. While offering lower resolution compared to electron or scanning probe microscopies, optical microscopy provides valuable information about a sample's macroscopic morphology, color, and crystalline features univ-lorraine.frmicroscopyu.com.

Advanced optical microscopy techniques, such as polarized light microscopy, can exploit the optical properties of materials to reveal detailed information about their structure and composition microscopyu.comrsc.org. Polarized light microscopy can distinguish between isotropic and anisotropic substances, observe dispersion colors, and provide insights into the optical relief and refractive indices of materials microscopyu.comrsc.orgosha.gov. It is particularly useful for identifying crystalline structures and their orientations microscopyu.comrsc.org. For this compound, optical microscopy could be used for initial visual inspection of its physical form, crystal habit, and to detect larger impurities or variations in its bulk material.

Data Tables

As specific research findings for this compound using these advanced analytical methodologies were not found in the search results, no data tables with this compound-specific findings can be provided. Instead, the following table summarizes the general capabilities of the discussed analytical techniques.

| Analytical Method | Primary Information Provided | Resolution/Scale | Key Principle |

| ICP-OES | Elemental composition, trace impurities | ppb/µg L⁻¹ jcesr.orgresearchgate.net | Atomic emission from plasma indium.com |

| HRMS | Exact molecular weight, elemental formula, fragmentation patterns for structural elucidation | High mass accuracy (e.g., 4 decimal places) currenta.de | Mass-to-charge ratio (m/z) measurement of ions numberanalytics.com |

| SEM | Surface morphology, topography, composition | 0.20 – 2.00 nm azooptics.com | Detection of scattered electrons from surface thermofisher.com |

| TEM | Internal structure, crystal structure, morphology | ~0.1 nm azooptics.comafmworkshop.com | Detection of transmitted electrons through thin sample thermofisher.com |

| AFM | 3D surface topography, nanomechanical properties (roughness, adhesion, elasticity) | 1 nm (XY), 0.1 nm (Z) afmworkshop.com | Physical interaction between probe and surface infinitiaresearch.com |

| FIB | Site-specific cross-sections, localized milling, deposition, 3D imaging | Nanoscale sgs-institut-fresenius.deeag.com | Focused ion beam for material modification/imaging wikipedia.org |

| Optical Microscopy | Macroscopic morphology, crystal habit, optical properties (e.g., birefringence) | Micrometer scale infinitiaresearch.comuniv-lorraine.fr | Magnification using visible light infinitiaresearch.com |

X-ray Diffraction (XRD) and High-Resolution X-ray Diffraction (HRXRD) for Crystalline Structure Analysis